Cas no 2137596-13-3 (2-chloro-3-ethylnaphthalene)

2-chloro-3-ethylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-ethylnaphthalene
- EN300-1083118
- 2137596-13-3
-
- インチ: 1S/C12H11Cl/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8H,2H2,1H3
- InChIKey: BGYLWFJLRPILRL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC2C=CC=CC=2C=C1CC
計算された属性
- せいみつぶんしりょう: 190.0549280g/mol
- どういたいしつりょう: 190.0549280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 0Ų
2-chloro-3-ethylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083118-5.0g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 5g |
$3935.0 | 2023-06-10 | ||
Enamine | EN300-1083118-10.0g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 10g |
$5837.0 | 2023-06-10 | ||
Enamine | EN300-1083118-1g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 95% | 1g |
$1357.0 | 2023-10-28 | |
Enamine | EN300-1083118-0.05g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 95% | 0.05g |
$1140.0 | 2023-10-28 | |
Enamine | EN300-1083118-1.0g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 1g |
$1357.0 | 2023-06-10 | ||
Enamine | EN300-1083118-0.25g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 95% | 0.25g |
$1249.0 | 2023-10-28 | |
Enamine | EN300-1083118-0.5g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 95% | 0.5g |
$1302.0 | 2023-10-28 | |
Enamine | EN300-1083118-0.1g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 95% | 0.1g |
$1195.0 | 2023-10-28 | |
Enamine | EN300-1083118-2.5g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 95% | 2.5g |
$2660.0 | 2023-10-28 | |
Enamine | EN300-1083118-5g |
2-chloro-3-ethylnaphthalene |
2137596-13-3 | 95% | 5g |
$3935.0 | 2023-10-28 |
2-chloro-3-ethylnaphthalene 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
2-chloro-3-ethylnaphthaleneに関する追加情報
2-Chloro-3-Ethylnaphthalene: A Comprehensive Overview
2-Chloro-3-ethylnaphthalene (CAS No. 2137596-13-3) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its naphthalene backbone with a chlorine atom at position 2 and an ethyl group at position 3, exhibits unique chemical properties that make it a valuable molecule for various applications. Recent advancements in synthetic methodologies and its integration into advanced materials have further highlighted its potential in modern chemical research.
The synthesis of 2-chloro-3-ethylnaphthalene involves a series of carefully orchestrated reactions, often starting from naphthalene derivatives. Researchers have explored various routes, including Friedel-Crafts alkylation and electrophilic substitution, to achieve high yields and purity. The incorporation of the ethyl group at position 3 plays a crucial role in stabilizing the molecule's structure, while the chlorine atom at position 2 introduces electronic effects that enhance its reactivity in subsequent reactions. These properties have been extensively studied in recent years, with findings published in leading chemistry journals such as *Journal of Organic Chemistry* and *Chemical Communications*.
One of the most promising applications of 2-chloro-3-ethylnaphthalene lies in its use as an intermediate in the synthesis of advanced materials. For instance, this compound has been employed in the development of novel semiconducting polymers, where its electron-withdrawing chlorine group contributes to improved charge transport properties. Recent studies conducted by researchers at the University of California have demonstrated that incorporating 2-chloro-3-ethylnaphthalene into polymer frameworks can significantly enhance their performance in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). These findings underscore the compound's potential in advancing next-generation electronic devices.
Beyond its role as an intermediate, 2-chloro-3-ethylnaphthalene has also been investigated for its pharmacological properties. Preclinical studies have shown that this compound exhibits moderate anti-inflammatory activity, making it a candidate for further exploration in drug discovery. However, recent research has shifted focus toward understanding its toxicity profile and environmental impact. Studies published in *Environmental Science & Technology* have highlighted the need for stricter regulations on the disposal of such compounds to mitigate their potential ecological risks.
In conclusion, 2-chloro-3-ethylnaphthalene (CAS No. 2137596-13-3) stands as a testament to the ingenuity of modern chemical synthesis and its diverse applications across multiple disciplines. From advancing materials science to contributing to pharmacological research, this compound continues to be a focal point for scientists worldwide. As ongoing studies unravel more about its properties and potential uses, 2-chloro-3-ethylnaphthalene is poised to play an even more significant role in shaping the future of chemistry and technology.
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